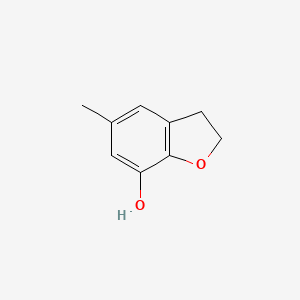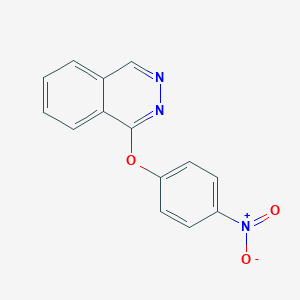
1-(4-nitrophenoxy)phthalazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Nitrophenoxy)phthalazine is a phthalazine derivative known for its interesting biological propertiesThe compound this compound has been extensively studied for its potential therapeutic applications, as well as its effects on ecosystems and industrial processes.
準備方法
The synthesis of 1-(4-nitrophenoxy)phthalazine typically involves multistep procedures. One common method is the condensation of ω-tetrachloroxylene with hydrazine, followed by the reduction of chlorophthalazine with phosphorus and hydroiodic acid . Another approach involves the reaction of phthalazin-1-one derivatives with various carbon nucleophiles such as ethyl bromoacetate and benzoyl chloride in the presence of anhydrous potassium carbonate in dry acetone . Industrial production methods often utilize readily available and inexpensive scaffolds to construct phthalazine derivatives via short and straightforward synthetic routes .
化学反応の分析
1-(4-Nitrophenoxy)phthalazine undergoes various types of chemical reactions, including:
Oxidation: Upon oxidation with alkaline potassium permanganate, it yields pyridazine dicarboxylic acid.
Reduction: Zinc and hydrochloric acid decompose it to form orthoxylylene diamine.
Substitution: The compound can undergo substitution reactions, such as the reaction with ethyl bromoacetate and anhydrous potassium carbonate to form N-alkyl derivatives.
Common reagents and conditions used in these reactions include hydrazine, phosphorus, hydroiodic acid, ethyl bromoacetate, benzoyl chloride, and anhydrous potassium carbonate. Major products formed from these reactions include pyridazine dicarboxylic acid, orthoxylylene diamine, and various N-alkyl derivatives .
科学的研究の応用
1-(4-Nitrophenoxy)phthalazine has a wide range of scientific research applications, including:
Chemistry: It serves as a precursor in the synthesis of various phthalazine derivatives with valuable biological and pharmacological activities.
Biology: The compound has been studied for its antimicrobial properties, showing activity against different microbial strains.
Medicine: Phthalazine derivatives are known for their potential therapeutic applications, including anticancer, antidiabetic, antihypertensive, and anti-inflammatory activities.
Industry: The compound is used in industrial processes, particularly in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 1-(4-nitrophenoxy)phthalazine involves its interaction with various molecular targets and pathways. For example, phthalazine derivatives have been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2) and vascular endothelial growth factor receptor (VEGFR), leading to anti-inflammatory and anticancer effects . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
類似化合物との比較
1-(4-Nitrophenoxy)phthalazine is unique compared to other similar compounds due to its specific functional groups and biological activities. Similar compounds include:
Phthalazine: The parent compound with a basic structure of C8H6N2, known for its pharmacological properties.
Phthalazinone: A derivative with a keto-hydro group, used in the synthesis of various biologically active compounds.
Quinoxaline: An isomeric compound with similar biological activities but different structural features.
The uniqueness of this compound lies in its nitrophenoxy group, which enhances its biological activity and potential therapeutic applications.
特性
IUPAC Name |
1-(4-nitrophenoxy)phthalazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3/c18-17(19)11-5-7-12(8-6-11)20-14-13-4-2-1-3-10(13)9-15-16-14/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRSHGKXRVBJNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
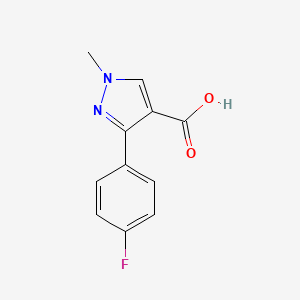
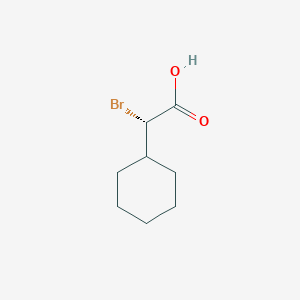
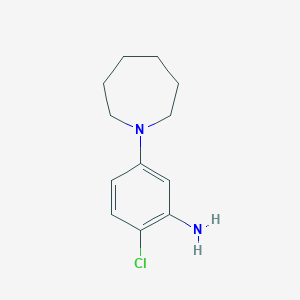
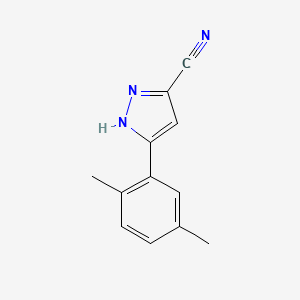
![tert-butyl 4-[2-(2-aminoethoxy)ethyl]piperazine-1-carboxylate](/img/structure/B6613324.png)
![[(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl]methanamine](/img/structure/B6613329.png)
![1-[1-(4-Fluorophenyl)ethyl]pyrrolidine](/img/structure/B6613334.png)
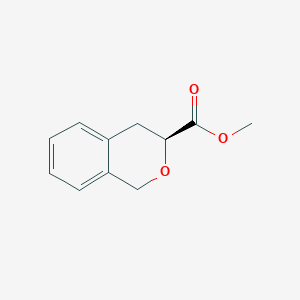
![[4-(7H-purin-6-yl)morpholin-2-yl]methanamine](/img/structure/B6613351.png)
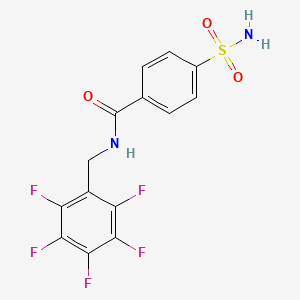
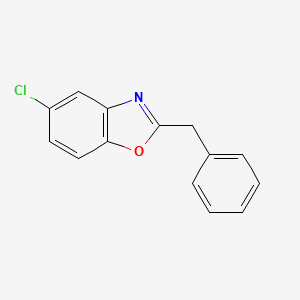
![rac-tert-butyl (3R,4S)-3-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate, cis](/img/structure/B6613368.png)
